molecular formula C4H9ClO2S2 B2652114 3-(Methylthio)propane-1-sulfonyl chloride CAS No. 1050514-23-2

3-(Methylthio)propane-1-sulfonyl chloride

Cat. No. B2652114
CAS RN: 1050514-23-2
M. Wt: 188.68
InChI Key: IXRHAYAJTSBQJY-UHFFFAOYSA-N
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Description

“3-(Methylthio)propane-1-sulfonyl chloride” is a chemical compound with the empirical formula C4H9ClO3S . It is a liquid form and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “3-(Methylthio)propane-1-sulfonyl chloride”, can be achieved through various methods. One method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .


Molecular Structure Analysis

The molecular structure of “3-(Methylthio)propane-1-sulfonyl chloride” can be represented by the SMILES string COCCCS(Cl)(=O)=O . The InChI representation is 1S/C4H9ClO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 .


Chemical Reactions Analysis

Sulfonyl chlorides, such as “3-(Methylthio)propane-1-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form sulfinates, which can then be converted in situ to sulfonamides . They can also undergo direct oxidative conversion to sulfones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methylthio)propane-1-sulfonyl chloride” include its empirical formula (C4H9ClO3S), molecular weight (172.63), and its form (liquid) .

Scientific Research Applications

Synthesis of Ionic Liquids

This compound is used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . Ionic liquids have a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in separation processes.

Flavoring Substance

3-Methylthio-1-propanol (3-Met), a derivative of this compound, is widely used as a flavoring substance and an essential aroma ingredient in many foods . It is naturally present in apples, tomatoes, and other foods, and is a crucial aroma component of many foods and beverages, such as soy sauce, cheese, Baijiu, beer, and wine .

Microbial Transformation

Producing 3-Met by microbial transformation is green and eco-friendly . In a study, a strain, YHM-G, which produced a high level of 3-Met, was isolated from the Baijiu-producing environment . This strain has the potential to increase the abundance of 3-Met in some fermented foods and enhance their aroma profiles .

Enzymatic Inhibitors

Although not directly related to “3-(Methylthio)propane-1-sulfonyl chloride”, its close relative “3-Chloropropanesulfonyl Chloride” is used in the preparation of many enzymatic inhibitors . It’s plausible that “3-(Methylthio)propane-1-sulfonyl chloride” could have similar applications.

Sulfene Derivatives

Again, “3-Chloropropanesulfonyl Chloride” is used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones . It’s possible that “3-(Methylthio)propane-1-sulfonyl chloride” could be used in a similar manner.

Safety and Hazards

“3-(Methylthio)propane-1-sulfonyl chloride” is classified as a skin corrosive (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement “Causes severe skin burns and eye damage” (H314) . The precautionary statements include “Do not breathe dust/fume/gas/mist/vapors/spray” (P260), “Wash face, hands and any exposed skin thoroughly after handling” (P264), and “Wear protective gloves/protective clothing/eye protection/face protection” (P280) .

properties

IUPAC Name

3-methylsulfanylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRHAYAJTSBQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)propane-1-sulfonyl chloride

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium 3-(methylthio)propane-1-sulfonate (20 g) in dry DCM (200 mL), is added dropwise oxalyl chloride (80 mL) at 0° C. After stirring at room temperature for 3 h, the reaction mixture is concentrated under reduced pressure and ice (100 g) is added. The product is extracted with DCM (2×200 mL) and the organic phase is washed with brine then dried over Na2SO4. The solvent is removed under reduced pressure to afford 12 g of 3-(Methylthio)propane-1-sulfonyl chloride as colorless liquid. A solution of 3-(methylthio)propane-1-sulfonyl chloride (12 g) in dry THF (100 mL) is added dropwise to a solution of ammonia in dry THF (250 mL) at −78° C. After stirring at room temperature for 3 h, the reaction mixture is concentrated under reduced pressure. The residue is purified by chromatography using silica gel (60-120 mesh) and CHCl3/MeOH as eluent to afford 9 g (84%) of the title compound as pale a yellow solid. 1H NMR (DMSO-d6, 400 MHz) δ 6.80 (br s, 2H), 3.02-3.06 (m, 2H), 2.55-2.59 (m, 2H), 2.03 (s, 3H), 1.89-1.92 (m, 2H).
Name
sodium 3-(methylthio)propane-1-sulfonate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

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